3-(3-Phenylpropyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]furo[2,3-b]quinolin-4(3H)-one 3-(3-Phenylpropyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]furo[2,3-b]quinolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 899398-92-6
VCID: VC0357678
InChI: InChI=1S/C22H21N3O2/c26-22-20-19(17-13-16-10-4-5-11-18(16)24-21(17)27-20)23-14-25(22)12-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2
SMILES: C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4g/mol

3-(3-Phenylpropyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]furo[2,3-b]quinolin-4(3H)-one

CAS No.: 899398-92-6

Main Products

VCID: VC0357678

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4g/mol

3-(3-Phenylpropyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]furo[2,3-b]quinolin-4(3H)-one - 899398-92-6

CAS No. 899398-92-6
Product Name 3-(3-Phenylpropyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]furo[2,3-b]quinolin-4(3H)-one
Molecular Formula C22H21N3O2
Molecular Weight 359.4g/mol
IUPAC Name 14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
Standard InChI InChI=1S/C22H21N3O2/c26-22-20-19(17-13-16-10-4-5-11-18(16)24-21(17)27-20)23-14-25(22)12-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2
Standard InChIKey DXQJBFHFTJDPBL-UHFFFAOYSA-N
SMILES C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5
Canonical SMILES C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5
Solubility 1.3 [ug/mL]
PubChem Compound 4894287
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator